(9S,10S)-9,10-dihydrophenanthrene-9,10-diol (9S,10S)-9,10-dihydrophenanthrene-9,10-diol (9S,10S)-9,10-dihydrophenanthrene-9,10-diol is a trans-9,10-dihydrophenanthrene-9,10-diol. It is an enantiomer of a (9R,10R)-9,10-dihydrophenanthrene-9,10-diol.
Brand Name: Vulcanchem
CAS No.: 572-41-8
VCID: VC21117384
InChI: InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol

CAS No.: 572-41-8

Cat. No.: VC21117384

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol - 572-41-8

Specification

Description (9S,10S)-9,10-dihydrophenanthrene-9,10-diol is a trans-9,10-dihydrophenanthrene-9,10-diol. It is an enantiomer of a (9R,10R)-9,10-dihydrophenanthrene-9,10-diol.
CAS No. 572-41-8
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name (9S,10S)-9,10-dihydrophenanthrene-9,10-diol
Standard InChI InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1
Standard InChI Key MFXNBQWUTDDOKE-KBPBESRZSA-N
Isomeric SMILES C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C32)O)O
SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Canonical SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O

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